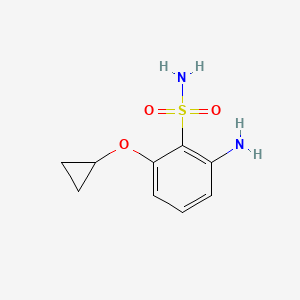

2-Amino-6-cyclopropoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O3S |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

2-amino-6-cyclopropyloxybenzenesulfonamide |

InChI |

InChI=1S/C9H12N2O3S/c10-7-2-1-3-8(14-6-4-5-6)9(7)15(11,12)13/h1-3,6H,4-5,10H2,(H2,11,12,13) |

InChI Key |

HOZPSRJAFNKAKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC=CC(=C2S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Amino 6 Cyclopropoxybenzenesulfonamide

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-6-cyclopropoxybenzenesulfonamide

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The primary disconnections focus on the formation of the sulfonamide bond and the cyclopropyl (B3062369) ether linkage.

Primary Disconnections:

C-S Bond Disconnection: The most logical disconnection is at the sulfur-nitrogen bond of the sulfonamide group. This leads to a 2-amino-6-cyclopropoxybenzenesulfonyl chloride and an ammonia (B1221849) equivalent. This approach is a standard and widely practiced method for sulfonamide synthesis.

C-O Bond Disconnection: An alternative disconnection breaks the ether bond of the cyclopropoxy group. This would yield 2-amino-6-hydroxybenzenesulfonamide (B14840049) and a cyclopropyl halide or other suitably activated cyclopropanol (B106826) derivative.

Functional Group Interconversion (FGI): The amino group can be retrosynthetically derived from a nitro group via reduction. This is a common strategy in aromatic chemistry to introduce an amino group, as nitro groups are ortho, para-directing and can be readily reduced late in a synthetic sequence.

Based on these disconnections, a plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | 2-Nitro-6-cyclopropoxybenzenesulfonamide | - |

| 2-Nitro-6-cyclopropoxybenzenesulfonamide | 2-Nitro-6-cyclopropoxybenzenesulfonyl chloride | Ammonia |

| 2-Nitro-6-cyclopropoxybenzenesulfonyl chloride | 2-Nitro-6-cyclopropoxybenzene | Chlorosulfonic acid |

| 2-Nitro-6-cyclopropoxybenzene | 1-Chloro-2-nitro-6-cyclopropoxybenzene | - |

| 1-Chloro-2-nitro-6-cyclopropoxybenzene | 1,2-Dichloro-3-nitrobenzene | Cyclopropanol |

Development of Novel Synthetic Pathways for this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be envisioned for the preparation of this compound.

Multistep Synthetic Approaches (e.g., from anilines, thioureas, or pyrimidines)

A common multistep approach would commence from a substituted aniline. For instance, starting from 2-chloro-6-nitroaniline, a nucleophilic aromatic substitution with cyclopropoxide (generated from cyclopropanol and a strong base) would yield 2-cyclopropoxy-6-nitroaniline. Subsequent diazotization followed by a Sandmeyer-type reaction with sulfur dioxide and copper(I) chloride would furnish the corresponding sulfonyl chloride. Treatment of the sulfonyl chloride with ammonia would provide the sulfonamide, and a final reduction of the nitro group would yield the target compound.

An alternative route could involve the direct sulfonation of a protected 2-cyclopropoxyaniline, followed by amidation and deprotection. The protection of the amino group is crucial to prevent side reactions during sulfonation.

| Starting Material | Key Intermediates | Final Product |

| 2-Chloro-6-nitroaniline | 2-Cyclopropoxy-6-nitroaniline, 2-Cyclopropoxy-6-nitrobenzenesulfonyl chloride | This compound |

| 2-Cyclopropoxyaniline | N-Acetyl-2-cyclopropoxyaniline, 4-Acetylamino-3-cyclopropoxybenzenesulfonyl chloride | This compound |

One-Pot Reaction Strategies and Process Optimization

To enhance synthetic efficiency, one-pot strategies are highly desirable. A potential one-pot process could involve the in-situ generation of the sulfonyl chloride from a corresponding sulfonic acid or thiol, followed by immediate reaction with an amine source. For example, a suitably substituted thiophenol could be oxidized in the presence of a chlorinating agent and an amine, leading directly to the sulfonamide in a single operation. nih.gov Process optimization would focus on solvent selection, reaction temperature, and the choice of reagents to maximize yield and minimize purification steps. The use of phase-transfer catalysts could also facilitate reactions between components in different phases, thereby improving reaction rates and yields.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable synthesis of pharmaceuticals. For the synthesis of this compound, several green strategies can be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. researchgate.netsci-hub.se

Catalysis: Employing catalytic methods to reduce the amount of reagents and waste generated. For instance, catalytic reduction of the nitro group using transfer hydrogenation with a recyclable catalyst is preferable to stoichiometric metal reductions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions often exhibit higher atom economy. organic-chemistry.org

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Preparation of Structural Analogues and Derivatives of this compound

The preparation of structural analogues is essential for structure-activity relationship (SAR) studies in drug discovery.

Modification of the Cyclopropoxy Moiety

The cyclopropoxy group offers several avenues for modification to explore its impact on biological activity and pharmacokinetic properties. The cyclopropyl ring is a valuable structural motif in drug design as it can enhance metabolic stability and binding affinity. iris-biotech.denih.gov

Substitution on the Cyclopropyl Ring: Introduction of substituents such as methyl, fluoro, or hydroxymethyl groups on the cyclopropyl ring can influence its lipophilicity and metabolic stability. These modifications can be achieved by using appropriately substituted cyclopropanols in the initial etherification step. The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism. hyphadiscovery.com

Ring Expansion or Contraction: While technically leading to different alkoxy groups, exploring analogues with cyclobutoxy or even larger cycloalkoxy groups could provide valuable SAR data.

Bioisosteric Replacement: The cyclopropoxy group could be replaced with other small, constrained bioisosteres such as an oxetanyl or a gem-difluoromethyl group to modulate properties like polarity and hydrogen bonding capacity.

The synthesis of these analogues would generally follow similar synthetic routes as outlined for the parent compound, with the main variation being the choice of the initial alcohol for the etherification step.

Systematic Substituent Effects on the Benzenesulfonamide (B165840) Core

Research Findings:

Structure-activity relationship (SAR) studies on benzenesulfonamides have established clear principles regarding the influence of substituents. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halogen (-Cl, -F) groups, generally increase the acidity of the sulfonamide NH proton. This is due to their ability to stabilize the resulting conjugate base (sulfonamidate anion) through inductive withdrawal of electron density from the ring. libretexts.orgquora.com Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, tend to decrease the acidity by destabilizing the anion. openstax.org

In the context of this compound, the existing amino and cyclopropoxy groups are both considered electron-donating. Introducing an EWG at positions 3, 4, or 5 would be expected to increase the acidity of the sulfonamide moiety and potentially modulate its binding affinity to target proteins. For instance, computational and enzymatic studies on other benzenesulfonamide derivatives have shown that the nature and position of substituents significantly influence inhibitory activity and isoform selectivity, highlighting the importance of these modifications. researchgate.net The interplay between the substituent's electronic nature (donating vs. withdrawing) and its position on the ring allows for the fine-tuning of the molecule's properties. nih.gov

| Substituent (R) | Position on Ring | Electronic Effect | Predicted Impact on Sulfonamide Acidity (pKa) |

|---|---|---|---|

| -NO₂ (Nitro) | 4 (para to -SO₂NH₂) | Strongly Electron-Withdrawing | Decrease (Increase Acidity) |

| -Cl (Chloro) | 4 (para to -SO₂NH₂) | Electron-Withdrawing (Inductive) | Decrease (Increase Acidity) |

| -CH₃ (Methyl) | 4 (para to -SO₂NH₂) | Electron-Donating (Inductive/Hyperconjugation) | Increase (Decrease Acidity) |

| -OCH₃ (Methoxy) | 4 (para to -SO₂NH₂) | Electron-Donating (Resonance) | Increase (Decrease Acidity) |

Derivatization of the Amino Group

The primary amino (-NH₂) group is a highly versatile synthetic handle for introducing a wide range of functionalities. Common derivatization strategies include N-alkylation, N-acylation, and reductive amination.

Research Findings:

N-Alkylation: The amino group can be alkylated using alcohols in the presence of a suitable catalyst. For instance, studies have demonstrated the selective N-alkylation of aminobenzenesulfonamides using a metal-ligand bifunctional ruthenium catalyst. acs.orgacs.org This "borrowing hydrogen" methodology allows for the introduction of various alkyl and benzyl (B1604629) groups with good to excellent yields. ionike.comorganic-chemistry.org The reaction typically involves heating the aminobenzenesulfonamide with an alcohol and a base. acs.org

N-Acylation: Acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. libretexts.orgsemanticscholar.org This transformation is generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives can serve to modulate the molecule's lipophilicity and hydrogen bonding capacity.

Reductive Amination: This powerful one-pot reaction converts the amino group into a secondary or tertiary amine by reacting it with an aldehyde or ketone in the presence of a reducing agent. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). commonorganicchemistry.com This method is highly efficient and tolerates a wide variety of functional groups, making it a cornerstone of modern amine synthesis. nih.govyoutube.com

| Reaction Type | Reagents | Product Functional Group | Key Features |

|---|---|---|---|

| N-Alkylation | Alcohol (R-OH), Ruthenium Catalyst, Base | Secondary Amine (-NHR) | Uses alcohols as alkylating agents; environmentally benign. ionike.com |

| N-Acylation | Acyl Chloride (R-COCl) or Anhydride, Base | Amide (-NHCOR) | High-yielding, modifies electronic and steric properties. researchgate.net |

| Reductive Amination | Aldehyde (R-CHO) or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Versatile one-pot procedure with broad substrate scope. wikipedia.org |

Alterations to the Sulfonamide Linkage

The sulfonamide functional group (-SO₂NH₂) is a key pharmacophore in many drugs, known for its chemical stability and ability to act as a hydrogen bond donor and acceptor. However, modifying or replacing this group with bioisosteres can lead to compounds with improved properties.

Research Findings:

Bioisosteric replacement is a common strategy in drug design to enhance efficacy, modulate physicochemical properties, or alter pharmacokinetics. tandfonline.com

Sulfonimidamides: One of the most studied bioisosteres for sulfonamides is the sulfonimidamide group (-S(O)(NR')NHR''). acs.orgsemanticscholar.org This functional group maintains a similar tetrahedral geometry to the sulfonamide but introduces an additional nitrogen atom, which can alter hydrogen bonding patterns and basicity. researchgate.netnih.gov The synthesis of sulfonimidamides can be achieved through various methods, including the oxidative amination of primary sulfinamidines. acs.org

N-Acylsulfonamides: Acylation of the sulfonamide nitrogen leads to N-acylsulfonamides (-SO₂NHCOR). This modification significantly increases the acidity of the remaining N-H proton. nih.gov These derivatives and their related bioisosteres offer opportunities to modulate properties like acidity, permeability, and solubility. nih.govcardiff.ac.uk

Reductive Cleavage: While typically considered a stable linkage, the N-S bond of a sulfonamide can be cleaved under specific reductive conditions. This allows the sulfonamide to be used as a synthetic handle rather than a terminal functional group, enabling further functionalization of the sulfonyl moiety to produce sulfinates, which can then be converted to other sulfur-containing groups. researchgate.netrsc.org

| Modification | Resulting Group | Key Synthetic Precursor | Impact on Properties |

|---|---|---|---|

| Bioisosteric Replacement | Sulfonimidamide | Sulfinamidine | Alters H-bonding, basicity, and geometry. semanticscholar.orgresearchgate.net |

| N-Acylation | N-Acylsulfonamide | Primary Sulfonamide | Increases acidity and modulates physicochemical properties. nih.gov |

| Isosteric Replacement | Carboxylic Acid | Aromatic Acid | Can improve binding affinity and physicochemical properties. tandfonline.comacs.org |

No Publicly Available Data for the Biological Activity of this compound

Following a comprehensive search of available scientific literature and databases, no research findings or data have been identified for the chemical compound this compound corresponding to the specific areas of inquiry requested. The search included high-throughput screening approaches, identification of potential molecular targets and pathways—specifically enzyme inhibition studies, receptor binding assays, and protein-ligand interaction profiling—and the elucidation of its cellular and subcellular mechanisms of action.

The absence of any published research indicates that the biological activities of this compound, particularly concerning its potential interactions with protein tyrosine kinases, acetylcholinesterase, butyrylcholinesterase, adenosine receptors, CGRP receptors, or Hsp90 paralogs, have not been publicly documented. Consequently, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time due to the lack of foundational research data on this specific compound.

Further investigation would be required to determine the molecular target and mechanistic profile of this compound. Such research would typically involve initial high-throughput screening to identify any biological activity, followed by more focused studies to identify specific molecular targets and elucidate the mechanism of action. Without such primary research, any discussion of its biological effects would be purely speculative.

Molecular Target Identification and Mechanistic Elucidation for 2 Amino 6 Cyclopropoxybenzenesulfonamide

Elucidation of Cellular and Subcellular Mechanisms of Action

Cellular Pathway Analysis (e.g., interference with glutamate (B1630785) neurotransmission)

There is currently no publicly available research detailing the effects of 2-Amino-6-cyclopropoxybenzenesulfonamide on any specific cellular pathways, including its potential interference with glutamate neurotransmission. The role of glutamate as a major excitatory neurotransmitter in the central nervous system makes it a key target for many therapeutic agents. However, without experimental data, it is not possible to determine if or how this compound interacts with this complex signaling system.

Gene Expression Modulation Studies

An extensive search of scientific literature did not yield any studies that have investigated the impact of this compound on gene expression. Therefore, no data is available on which genes may be up- or down-regulated following cellular exposure to this compound.

Metabolomic and Proteomic Signatures Associated with Compound Activity

There are no published metabolomic or proteomic studies on this compound. Such studies are crucial for identifying the biochemical changes and the protein expression profiles that are altered by a compound, providing valuable insights into its mechanism of action and potential biomarkers of its activity. The absence of this data means that the metabolic and protein-level consequences of exposure to this compound remain unknown.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 6 Cyclopropoxybenzenesulfonamide Derivatives

Systematic Structural Modification and Biological Activity Profiling

The exploration of the chemical space around the 2-amino-6-cyclopropoxybenzenesulfonamide scaffold has been driven by systematic structural modifications to understand their impact on biological activity. Research on analogous 2-amino-6-arylsulfonylbenzonitriles has provided significant insights into the structure-activity relationships (SAR). nih.govrsc.org

Key modifications have traditionally focused on several positions of the molecule:

The Sulfonyl Group: The bridging sulfonyl group has been a key point of modification. Studies on related 2-amino-6-arylsulfonylbenzonitriles have explored the replacement of the sulfur atom with thio and sulfinyl groups. These modifications have a direct impact on the electronic and conformational properties of the molecule, which in turn influences biological activity. rsc.org

The Aryl Ring ('A' Ring): Substituents on the aryl ring attached to the sulfonyl group have been extensively varied. The nature, position, and size of these substituents play a crucial role in the interaction with biological targets.

The Benzonitrile Ring ('B' Ring): Modifications on the 2-aminobenzonitrile (B23959) ring, to which the cyclopropoxy group is attached in the parent compound, have also been investigated to probe their role in activity and selectivity. rsc.org

For instance, in the context of anti-HIV-1 activity of 2-amino-6-arylsulfonylbenzonitriles, the 3D pharmacophore-based mapping has been instrumental in understanding the impact of these modifications. rsc.org The comparison of derivatives with different bridging groups (S/SO/SO2) and various substituents on both aryl rings has yielded significant results in optimizing the biological activity. rsc.org

| Modification Site | Type of Modification | Observed Impact on Biological Activity (in Analogs) | Reference |

|---|---|---|---|

| Bridging Group | Replacement of Sulfonyl (SO2) with Thio (S) or Sulfinyl (SO) | Alters electronic and conformational properties, influencing potency. | rsc.org |

| Aryl Ring ('A' Ring) | Introduction of various substituents (e.g., halogens, alkyls) | Substituent nature and position significantly affect target binding. | rsc.org |

| Benzonitrile Ring ('B' Ring) | Substitution on the aminobenzonitrile core | Modulates overall molecular properties and interaction with the target. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling has been a powerful tool in the study of 2-amino-6-arylsulfonylbenzonitrile derivatives and their congeners to predict their biological activity and to guide the design of new, more potent compounds. nih.govrsc.org These studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Various linear and nonlinear regression methods have been employed to develop robust QSAR models. These include:

Multiple Linear Regression (MLR)

Multivariate Adaptive Regression Splines (MARS)

Radial Basis Function Neural Networks (RBFNN)

General Regression Neural Networks (GRNN)

Projection Pursuit Regression (PPR)

Support Vector Machine (SVM) nih.gov

In a study on 2-amino-6-arylsulfonylbenzonitriles as HIV-1 reverse transcriptase inhibitors, topological, geometrical, quantum mechanical energy-related, and charge distribution-related descriptors were used to describe the molecules. nih.gov The results indicated that PPR and SVM models had powerful predictive capabilities. nih.gov Another study on the same class of compounds using 3D-QSAR modeling also showed noteworthy results with Artificial Neural Networks (ANN) and MLR, yielding high correlation coefficients (r² values of 0.914 and 0.902, respectively). rsc.org

These QSAR models have been instrumental in predicting the anti-HIV-1 activity and HIV-1 reverse transcriptase binding affinity of new derivatives, thereby streamlining the drug discovery process. nih.gov

| QSAR Model | Correlation Coefficient (r²) for Training Set | Correlation Coefficient (r²) for Test Set | Key Findings | Reference |

|---|---|---|---|---|

| Projection Pursuit Regression (PPR) | Not specified | Not specified | Demonstrated powerful predictive capacity for anti-HIV-1 activity. | nih.gov |

| Support Vector Machine (SVM) | Not specified | Not specified | Showed strong predictive ability for HIV-1 reverse transcriptase binding. | nih.gov |

| Artificial Neural Network (ANN) | 0.914 | 0.855 | Effective in modeling the 3D structural parameters for NNRTIs. | rsc.org |

| Multiple Linear Regression (MLR) | 0.902 | 0.805 | Provided good statistical modeling of 3D structural parameters. | rsc.org |

Conformational Analysis and Bioactive Conformations of Ligands

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives is essential to identify the bioactive conformation, which is the specific spatial arrangement of the molecule when it binds to its target.

Correlation of Physicochemical Parameters with Biological Activity

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. For this compound derivatives, several key parameters are considered in structure-property relationship (SPR) studies.

Lipophilicity (LogP): This parameter influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A balanced lipophilicity is often required for a drug to be effective.

Electronic Effects: The electronic properties of substituents, described by parameters like Hammett constants, can affect the binding affinity of the molecule to its target. The electron-withdrawing or electron-donating nature of substituents on the aryl rings can modulate the charge distribution across the molecule.

Steric Factors: The size and shape of the molecule and its substituents, often described by Taft's steric parameters, are crucial for a proper fit into the binding site of a protein. The bulky cyclopropoxy group, for example, will have a significant steric influence.

Topological and Geometrical Descriptors: As used in QSAR studies, these parameters quantify various aspects of the molecular structure, such as size, shape, and branching, which can be correlated with biological activity. nih.gov

In the QSAR studies of related compounds, descriptors related to charge distribution and quantum mechanical energy have been shown to be important in predicting biological activity, underscoring the importance of electronic and energetic parameters. nih.gov

Preclinical Pharmacological Evaluation of 2 Amino 6 Cyclopropoxybenzenesulfonamide

In Vitro Efficacy Assessments in Relevant Biological Models

Cell-Based Assays (e.g., antiproliferative, antifungal, anthelmintic, anti-inflammatory, antimicrobial activities)

No specific studies detailing the evaluation of 2-Amino-6-cyclopropoxybenzenesulfonamide in these cell-based assays were found.

Organotypic Culture Models

No information is available on the use of organotypic culture models to assess the efficacy or mechanism of action of this compound.

In Vivo Proof-of-Concept Studies in Disease Models (e.g., anticonvulsant activity in rodent models)

Selection of Appropriate Animal Models

There are no published in vivo studies to report on the animal models selected for evaluating this compound. While other sulfamide-containing compounds have been assessed for anticonvulsant properties in rodent models, specific data for the target compound is not available.

Efficacy Endpoints and Pharmacodynamic Biomarker Analysis

Without in vivo efficacy studies, there are no data on relevant efficacy endpoints or pharmacodynamic biomarkers for this compound.

Investigation of Metabolic Stability and Biotransformation

No data from in vitro (e.g., liver microsomes, hepatocytes) or in vivo studies detailing the metabolic pathways, rate of degradation, or identification of metabolites for this compound could be located.

Despite a comprehensive search, no specific preclinical pharmacological data for the chemical compound "this compound" is available in the public domain. Published research on its in vitro metabolic studies, the identification and characterization of its major metabolites, and the development of bioanalytical methods for its quantitative analysis in biological matrices could not be located.

Therefore, it is not possible to provide the requested article with the specified structure and content, as the foundational scientific data for "this compound" is not present in the accessible scientific literature. Information on structurally related compounds, such as other benzenesulfonamide (B165840) derivatives or molecules containing a cyclopropoxy moiety, exists but falls outside the strict scope of the requested subject.

Computational Chemistry and Molecular Modeling of 2 Amino 6 Cyclopropoxybenzenesulfonamide

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is a crucial strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of molecules known to interact with a specific target, LBDD methods can identify the key chemical features responsible for their activity.

One of the primary LBDD techniques is the development of a pharmacophore model . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor and elicit a biological response. For a series of benzenesulfonamide (B165840) analogs, a pharmacophore model might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and angles relative to one another.

Another powerful LBDD method is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models mathematically correlate the chemical structures of a series of compounds with their biological activities. In the context of 2-Amino-6-cyclopropoxybenzenesulfonamide and its analogs, a 3D-QSAR study could be performed to understand how variations in the molecular structure affect its inhibitory activity against a target like carbonic anhydrase. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are techniques that can generate 3D contour maps highlighting regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity.

A hypothetical QSAR study on a series of benzenesulfonamide derivatives might yield a model with a high correlation coefficient (r²) and predictive ability (q²), indicating a robust and reliable model. Such models can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent derivatives.

Table 1: Hypothetical 3D-QSAR Model Statistics for a Series of Benzenesulfonamide Analogs

| Parameter | CoMFA | CoMSIA |

| q² (cross-validated correlation coefficient) | 0.538 | 0.527 |

| r² (non-cross-validated correlation coefficient) | 0.974 | 0.971 |

| Predictive r² | 0.565 | 0.502 |

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. SBDD leverages the known geometry of the target's binding site to design and optimize ligands that can fit and interact with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking simulations are frequently performed to understand its binding mode within the active site of enzymes like carbonic anhydrase. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions, that contribute to the binding affinity.

In a typical docking study, the sulfonamide group of a benzenesulfonamide derivative is expected to coordinate with the zinc ion present in the active site of carbonic anhydrase. The amino group and the cyclopropoxy moiety would then be positioned to form interactions with nearby amino acid residues. The results of docking studies are often expressed as a docking score, which estimates the binding affinity.

Table 2: Hypothetical Molecular Docking Results of this compound against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Docking Score (kcal/mol) | Key Interacting Residues |

| hCA I | -7.8 | His94, His96, His119, Thr199, Thr200 |

| hCA II | -8.5 | His94, His96, His119, Thr199, Gln92 |

| hCA IX | -9.2 | His94, His96, His119, Thr199, Val121 |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and the conformational changes that may occur upon ligand binding. An MD simulation of the this compound-carbonic anhydrase complex would track the movements of all atoms in the system, providing insights into the flexibility of the ligand and the protein, as well as the persistence of key intermolecular interactions. Analysis of the simulation trajectory can confirm the stability of the docked pose and highlight important dynamic interactions that contribute to binding.

To obtain a more quantitative prediction of binding affinity, binding free energy calculations are often performed on the snapshots from MD simulations. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the free energy of binding. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies, to provide a more accurate assessment of the ligand's potency.

Quantum Chemical Calculations (e.g., TD-DFT analysis for electronic structure)

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations.

For this compound, DFT calculations can be used to determine its optimized molecular geometry, atomic charges, and the distribution of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis spectra) of the compound. This analysis provides information about the electronic transitions occurring within the molecule upon absorption of light, which can be correlated with its electronic structure.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. This information is valuable for understanding how the molecule might interact with its biological target at an electronic level.

Table 3: Hypothetical Quantum Chemical Properties of this compound calculated using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 Debye |

| Predicted λmax (UV-Vis) | 275 nm |

The performed searches did not yield any detailed research findings, data tables, or discussions pertaining to the requested topics for this specific molecule. Consequently, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the instructions.

Further investigation into broader chemical databases and research repositories also failed to provide the necessary information to fulfill the request. It appears that "this compound" has not been a subject of published research in the specific areas of computational chemistry and de novo design as outlined.

Future Directions and Research Opportunities for 2 Amino 6 Cyclopropoxybenzenesulfonamide

Exploration of Novel Therapeutic Applications Beyond Initial Findings

There are no initial findings reported in the scientific literature for 2-Amino-6-cyclopropoxybenzenesulfonamide, precluding any discussion of novel therapeutic applications.

Integration with Advanced Drug Discovery Technologies (e.g., AI in drug design)

No studies have been published that detail the use of artificial intelligence or other advanced drug discovery technologies in the design or analysis of this compound.

Potential for Prodrug Strategies to Enhance Pharmacological Profiles

The pharmacological profile of this compound is not established, and therefore, no research into prodrug strategies has been undertaken.

Development of Targeted Delivery Systems for Enhanced Specificity

Without a known therapeutic target or pharmacological activity, the development of targeted delivery systems for this compound has not been explored.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Amino-6-cyclopropoxybenzenesulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor, followed by cyclopropoxy group introduction. Key parameters include:

- Reaction Conditions : Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions) and pH adjustment during amine substitution (pH 8–9 for optimal nucleophilicity) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

- Yield Optimization : Use stoichiometric excess of cyclopropanol (1.2–1.5 equivalents) and catalytic bases like triethylamine to drive the substitution reaction .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a combination of:

- Spectroscopic Analysis : H NMR (verify cyclopropane ring protons at δ 0.5–1.5 ppm and sulfonamide NH at δ 4.5–5.5 ppm) and FT-IR (S=O stretching at 1150–1300 cm) .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns matching the cyclopropoxy moiety .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in the cyclopropane ring .

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically modify the cyclopropoxy group (e.g., substituent size, electron-withdrawing/donating groups) and assess bioactivity .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target enzymes (e.g., carbonic anhydrase isoforms) .

- Biological Assays : Pair in vitro enzyme inhibition assays (e.g., IC determination) with cellular uptake studies (e.g., LC-MS quantification in cell lysates) to correlate structural modifications with efficacy .

Q. How can contradictory findings in the biological efficacy of this compound across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines, focusing on variables like assay conditions (pH, temperature) and cell lines .

- Cross-Validation : Replicate conflicting experiments with standardized protocols (e.g., fixed incubation times, controlled solvent concentrations) .

- Mechanistic Studies : Use knock-out models or siRNA silencing to confirm target specificity, ruling off-target effects .

Q. What advanced techniques are recommended for studying the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Focus on cyclopropane ring oxidation products .

- Isotope Tracing : Use C-labeled cyclopropoxy groups to track metabolic pathways in vivo .

- Pharmacokinetic Modeling : Apply compartmental models to plasma concentration-time data, estimating half-life and clearance rates .

Data Contradiction & Analysis

Q. What frameworks can reconcile discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Controlled Solubility Studies : Use standardized buffers (PBS, pH 7.4) and quantify solubility via nephelometry or UV-Vis spectroscopy. Compare results under inert (N atmosphere) vs. aerobic conditions .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental variables (e.g., temperature, ionic strength) contributing to variability .

- Crystal Polymorphism Screening : Assess if different crystalline forms (via XRPD) explain solubility differences .

Q. How should researchers address variability in cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Profiling : Test cytotoxicity in panels of cancer/normal cells (e.g., NCI-60) with controlled passage numbers and culture conditions .

- Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines, linking to SAR data .

- Redox State Monitoring : Measure intracellular glutathione levels (via LC-MS) to assess if oxidative stress influences cytotoxicity .

Methodological Best Practices

- Experimental Design : Use factorial designs (e.g., Box-Behnken) to optimize synthesis and bioactivity testing .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata in public repositories (e.g., PubChem, ChEMBL) .

- Ethical Compliance : Follow OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.